Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate
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Overview
Description
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with an ethynyl group. The molecular formula of this compound is C18H13NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the Sonogashira coupling and Fischer indole synthesis to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for hydrogenation reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-6-yl)benzoate: Lacks the ethynyl group but shares the indole and benzoate moieties.
Ethyl 3-ethynyl-2-(1H-indol-6-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-Ethynyl-2-(1H-indol-6-yl)benzoic acid: Similar structure but with a carboxylic acid instead of a methyl ester.
Uniqueness
Methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate is unique due to the presence of both the ethynyl group and the methyl ester, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H13NO2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
methyl 3-ethynyl-2-(1H-indol-6-yl)benzoate |
InChI |
InChI=1S/C18H13NO2/c1-3-12-5-4-6-15(18(20)21-2)17(12)14-8-7-13-9-10-19-16(13)11-14/h1,4-11,19H,2H3 |
InChI Key |
INZZPEFAKJDJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C2=CC3=C(C=C2)C=CN3)C#C |
Origin of Product |
United States |
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